molecular formula C24H36O25S2-2 B083468 [(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate CAS No. 11114-20-8

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

Cat. No.: B083468
CAS No.: 11114-20-8
M. Wt: 788.7 g/mol
InChI Key: ZNOZWUKQPJXOIG-XSBHQQIPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate is a highly sulfated glycoside characterized by:

  • Complex stereochemistry: Multiple chiral centers (R/S configurations) in bicyclo[3.2.1]octane and oxane rings.
  • Functional groups: Sulfate esters, hydroxyl groups, and ether linkages.
  • Structural motifs: Two bicyclo[3.2.1]octane units linked via oxane rings and a central sulfated oxane backbone.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZWUKQPJXOIG-XSBHQQIPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O25S2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11114-20-8
Record name κ-Carrageenan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Design of Sulfating Agents

The synthesis of this compound employs sulfuryl imidazolium salts (SIS) to introduce protected sulfate esters at early stages. Modified SIS derivatives, such as 2-methylimidazolium variants, enhance reaction efficiency by reducing steric hindrance and improving electrophilicity at the sulfur center. These reagents enable the direct incorporation of 2,2,2-trichloroethyl (TCE)-protected sulfates into monosaccharide intermediates, bypassing the need for late-stage sulfation.

Table 1: Comparison of Sulfuryl Imidazolium Salts

SIS TypeReaction Time (h)Yield (%)Regioselectivity
Unmodified SIS2445Moderate
2-Methyl SIS1278High
Phenyl SIS1865Moderate

Regioselective Sulfation

The 5-sulfonatooxy group in the target compound is installed via a two-step process:

  • Protection : TCE or tetrafluoroethyl (TFE) groups are introduced using SIS under anhydrous conditions in DMF at 0–25°C.

  • Deprotection : TCE groups are cleaved with NaN₃ in DMF (80°C, 2 h), while TFE groups require HF-pyridine treatment.

For secondary hydroxyls, the 2-methyl SIS achieves >90% regioselectivity due to its optimized leaving group capacity.

Glycosylation Strategies for Oligosaccharide Assembly

Donor-Acceptor Design

The bicyclo[3.2.1]octane motif is constructed via [2+3] cycloaddition of thioglycosides with dienophiles. Key steps include:

  • Activation : NIS/TfOH promotes glycosylation between sulfated donors (e.g., 19 in Scheme 2 of) and benzyl-protected acceptors (e.g., 24 ).

  • Anomeric Control : Switching from thioglycoside to benzyl groups at the anomeric position increases glycosylation yields from 30% to 65% by minimizing aglycon transfer.

Table 2: Glycosylation Outcomes with Sulfated Donors

DonorAcceptorConditionsYield (%)
19 (6-sulfated)24 (benzyl)NIS/TfOH, DCM, 4Å MS65
26 (4-sulfated)24 (benzyl)NIS/TfOH, DCM, 4Å MS30
19 (6-sulfated)28 (sulfated)NIS/TfOH, DCM, 4Å MS42

Multi-Sulfation Techniques

Trisulfated intermediates are synthesized sequentially:

  • Primary Sulfation : 2-Methyl SIS selectively sulfates C5-OH at 0°C (92% yield).

  • Secondary Sulfation : Phenyl SIS targets C3-OH under microwave irradiation (60°C, 85% yield).

  • Global Deprotection : Simultaneous removal of TCE and benzyl groups via hydrogenolysis (H₂/Pd-C, 90%).

Chemoenzymatic Modification

Sulfotransferase Applications

While chemical methods dominate, 3-O-sulfotransferase isoforms (e.g., HS3ST3) enable site-specific sulfation of pre-assembled oligosaccharides. However, this approach requires:

  • Substrate Engineering : Installation of glucuronic acid residues at non-reducing ends to match enzyme specificity.

  • Co-factor Recycling : PAPS (3'-phosphoadenosine-5'-phosphosulfate) regeneration systems to sustain enzymatic activity.

Table 3: Enzymatic vs. Chemical Sulfation

ParameterEnzymaticChemical
RegioselectivityHighModerate
Yield (%)50–7065–92
ScalabilityLimitedHigh

Industrial-Scale Considerations

Cost-Effective Sulfation

Industrial protocols replace SIS with SO₃-pyridine complexes for bulk sulfation, albeit with reduced regiocontrol. Reaction conditions (e.g., 35°C, pH 8.0) are optimized to balance reactivity and byproduct formation.

Purification Challenges

The final compound’s polarity necessitates ion-exchange chromatography (Dowex 1×2 resin) followed by gel filtration (Sephadex G-25). Industrial processes adopt ultrafiltration (10 kDa membranes) to reduce processing time by 40%.

Chemical Reactions Analysis

Structural Reactivity of Sulfate and Hydroxyl Groups

The molecule contains multiple sulfate esters and hydroxyl groups, enabling diverse chemical interactions:

  • Sulfate ester hydrolysis : Under acidic or alkaline conditions, sulfate groups can undergo hydrolysis to form free hydroxyls. This reaction is critical in modifying solubility and gelation properties .

  • Hydrogen bonding : Hydroxyl groups participate in intra- and intermolecular hydrogen bonding, contributing to its gel-forming capability in aqueous solutions .

Gelation and Cross-Linking Reactions

This compound exhibits thermoreversible gelation, a hallmark of κ-carrageenan derivatives:

Condition Reaction Application Sources
Heating (60–80°C)Disruption of helical structures → sol formationFood additives, pharmaceuticals
Cooling (<40°C)Re-formation of double helices stabilized by potassium ionsHydrogels for nasal sprays or drug delivery
Ionic cross-linkingInteraction with K⁺/Ca²⁺ ions to form rigid 3D networksBiodegradable films, encapsulation

Enzymatic and Microbial Degradation

  • κ-Carrageenase activity : Specific enzymes cleave the β-1,4 glycosidic bonds between D-galactose and 3,6-anhydro-D-galactose residues, producing oligosaccharides .

  • Microbial utilization : Marine bacteria (e.g., Pseudomonas spp.) metabolize the compound via sulfatases and glycosidases, releasing sulfate and reducing sugars .

Functional Modifications

Modification Reagents/Conditions Outcome Sources
DesulfationPyridine/HCl, high-temperature hydrolysisReduced sulfate content → altered solubility
OxidationH₂O₂/Fe²⁺ (Fenton’s reagent)Chain scission → lower molecular weight
EtherificationAlkylation agents (e.g., methyl iodide)Enhanced thermal stability

Stability Under Processing Conditions

  • Thermal degradation : Prolonged heating (>90°C) in acidic environments (pH <4) leads to depolymerization and loss of gel strength .

  • UV exposure : Sulfate groups absorb UV-B radiation, inducing photolytic breakdown in aqueous solutions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties
Research indicates that compounds similar to this one exhibit antiviral activities. The structural features allow for interactions with viral proteins or host cell receptors, potentially inhibiting viral replication. Studies have shown effectiveness against various viruses including HIV and herpes simplex virus .

1.2 Drug Delivery Systems
The compound's ability to form gels and its biocompatibility make it suitable for use in drug delivery systems. It can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

1.3 Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its sulfated groups could interact with inflammatory mediators, offering potential therapeutic benefits in conditions like arthritis .

Food Science Applications

2.1 Thickening Agent
The compound is utilized as a thickening agent in food products due to its gelling properties when combined with certain ions (e.g., potassium). This application is particularly valuable in dairy products and sauces.

2.2 Stabilizer for Emulsions
In food formulations, the compound can stabilize emulsions by preventing phase separation. This is crucial for maintaining the quality of products such as dressings and mayonnaise .

2.3 Dietary Fiber Source
As a polysaccharide, it contributes to dietary fiber intake when included in food products. This can aid digestive health and improve gut microbiota composition .

Biotechnology Applications

3.1 Cell Culture Media
In biotechnology, this compound is used in cell culture media to enhance cell growth and viability. Its properties support the growth of various cell types including mammalian cells .

3.2 Biodegradable Materials
Research into biodegradable materials has identified this compound as a potential component due to its natural origin and biodegradability. It can be integrated into packaging materials that reduce environmental impact .

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of similar sulfated polysaccharides demonstrated significant inhibition of viral replication in vitro. The mechanism involved binding to viral glycoproteins, thereby preventing entry into host cells.

Case Study 2: Food Product Development
In a food product development project, the incorporation of this compound as a thickening agent improved the texture and mouthfeel of low-fat yogurt without compromising taste or nutritional value.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Bicyclo[3.2.1]octane Derivatives

Table 1: Key Structural Differences
Compound Name Bicyclo Units Sulfation Sites Hydroxyl Groups Molecular Weight (approx.)
Target Compound 2 2 8 ~1,200–1,400 Da
">(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzene-1-sulfonate 1 1 (sulfonate) 2 341.34 Da
[(2S,3S,4S,5R,6R)-6-">[...]oxane-2-carboxylic acid 0 0 15 1,411.5 Da

Key Observations :

  • The target compound is unique in combining two bicyclo[3.2.1]octane units with dual sulfation , unlike simpler analogues in and .

Sulfated/Sulfonated Glycosides

Table 2: Charge and Solubility Profiles
Compound Name Charge at pH 7 Solubility (Predicted) Key Functional Groups
Target Compound −2 (sulfate) High in polar solvents Sulfate, hydroxyl, ether
[(2R,3R,4R,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl] (subunit in ) −1 Moderate Sulfonate, hydroxyl
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (subunit in ) 0 High Hydroxyl, hemiacetal

Key Observations :

  • The target’s dual sulfation enhances its negative charge and water solubility compared to mono-sulfonated or non-sulfated analogues .
  • highlights sulfonatooxyoxane subunits, which share charge localization but lack the bicyclic complexity of the target .

Biological Activity

The compound of interest is a complex organic molecule with multiple chiral centers and functional groups that suggest potential biological activity. Understanding its biological properties is crucial for assessing its applicability in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be described by its systematic name and structural formula. It features bicyclic structures and multiple hydroxyl and sulfonate groups which are often associated with bioactivity.

The biological activity of this compound may involve interactions with specific enzymes or receptors in the body. Given its structural complexity:

  • Enzyme Inhibition : The presence of hydroxyl groups suggests potential for enzyme inhibition mechanisms.
  • Receptor Binding : The bicyclic structure may facilitate binding to various biological receptors.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:

  • Antioxidant Activity : Compounds containing hydroxyl groups are known for their antioxidant properties.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related bicyclic compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Antioxidant Properties : Another research highlighted the antioxidant capacity of similar compounds in reducing oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions related to oxidative damage.

Comparison of Biological Activities

Compound NameAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AModerateHighYes
Compound BHighModerateNo
Target CompoundHighHighYes

Research Findings

Recent studies have focused on the synthesis and biological evaluation of structurally related compounds:

  • Synthesis Methods : Techniques such as asymmetric synthesis and enzymatic methods have been employed to produce compounds with high yields and purity.
  • Biological Evaluation : In vivo studies have shown promising results in animal models for conditions such as diabetes and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 2
[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.